![molecular formula C21H16FN5O B11103798 dicyano[(4S,5R,6R)-3-cyano-4-(4-fluorophenyl)-6-hydroxy-6-methyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-yl]methanide](/img/structure/B11103798.png)
dicyano[(4S,5R,6R)-3-cyano-4-(4-fluorophenyl)-6-hydroxy-6-methyl-5-(pyridinium-1-yl)-1,4,5,6-tetrahydropyridin-2-yl]methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE is a complex organic compound characterized by its unique structure, which includes a bipyridine core, a fluorophenyl group, and multiple cyano groups
Preparation Methods
The synthesis of DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of diaminomaleonitrile to form a triazole intermediate, which is then further functionalized to introduce the bipyridine and fluorophenyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The cyano groups can be oxidized under specific conditions to form carboxamide derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE has several scientific research applications:
Mechanism of Action
The mechanism by which DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE exerts its effects involves interactions with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that can participate in redox reactions . The cyano groups can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and bipyridine-based molecules. Compared to these, DICYANO[(2’R3’R4’S)-5’-CYANO-4’-(4-FLUOROPHENYL)-2’-HYDROXY-2’-METHYL-1’2’3’4’-TETRAHYDRO-1LAMBDA5-[13’-BIPYRIDIN]-1-YLIUM-6’-YL]METHANIDE is unique due to its combination of cyano groups, fluorophenyl group, and bipyridine core, which confer distinct chemical and physical properties . Similar compounds include:
These compounds share some structural features but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C21H16FN5O |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-cyano-2-[(2R,3R,4S)-5-cyano-4-(4-fluorophenyl)-2-hydroxy-2-methyl-3-pyridin-1-ium-1-yl-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide |
InChI |
InChI=1S/C21H16FN5O/c1-21(28)20(27-9-3-2-4-10-27)18(14-5-7-16(22)8-6-14)17(13-25)19(26-21)15(11-23)12-24/h2-10,18,20,26,28H,1H3/t18-,20+,21+/m0/s1 |
InChI Key |
YOJAKELRJSHEPN-CEWLAPEOSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](C(=C(N1)C(=C=[N-])C#N)C#N)C2=CC=C(C=C2)F)[N+]3=CC=CC=C3)O |
Canonical SMILES |
CC1(C(C(C(=C(N1)C(=C=[N-])C#N)C#N)C2=CC=C(C=C2)F)[N+]3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


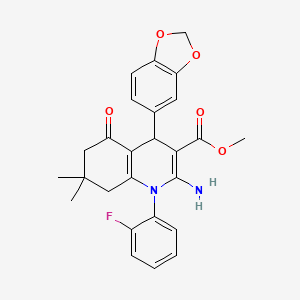
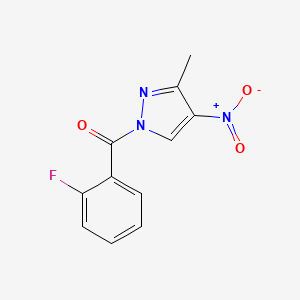
![3-Methyl-5-[2-(3-methyl-thiazolidin-2-ylidene)-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B11103729.png)
![ethyl 4-{[(2Z)-6-(methylcarbamoyl)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B11103749.png)
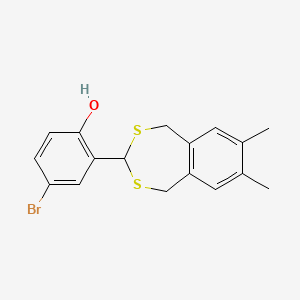
amino}-4-oxobutanoic acid](/img/structure/B11103756.png)
![N-[(E)-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B11103760.png)
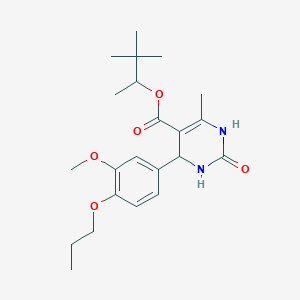
![3,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11103766.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B11103768.png)
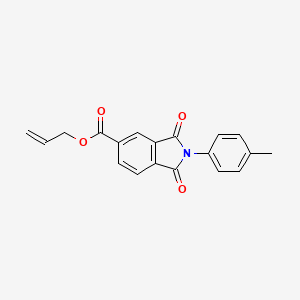
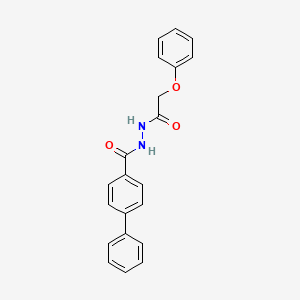
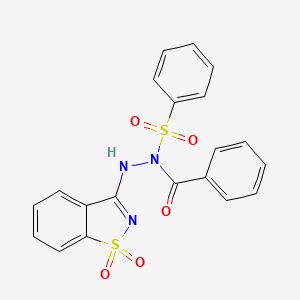
![4-methoxy-2-[(E)-(2-pyridylhydrazono)methyl]phenol](/img/structure/B11103783.png)
